Structural Differentiation from N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
The target compound features a 4,7-dimethyl substitution pattern, differentiating it from the 6-chloro-4-methyl analog . In benzothiazole-based kinase inhibitors, the occupation of the 4- and 7-positions by methyl groups, as opposed to a chloro-methyl arrangement, is a critical determinant of ATP-binding pocket shape complementarity, which directly influences kinase selectivity profiles [1]. While direct head-to-head bioactivity data are unavailable, the established structure-activity relationship (SAR) in the class indicates that this substitution swap is not isosteric and will result in a different selectivity fingerprint.
| Evidence Dimension | Benzothiazole ring substitution pattern |
|---|---|
| Target Compound Data | 4,7-dimethyl substituents |
| Comparator Or Baseline | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
| Quantified Difference | N/A (structural difference only; no direct comparative activity assay found) |
| Conditions | Structural analysis based on molecular formula and IUPAC name |
Why This Matters
The substitution pattern is a primary driver of selectivity for kinase targets; choosing the wrong analog can lead to a completely different polypharmacology profile, invalidating the experimental model.
- [1] Patent US20080293785A1. Substituted benzothiazole kinase inhibitors. View Source
